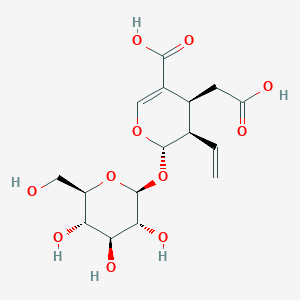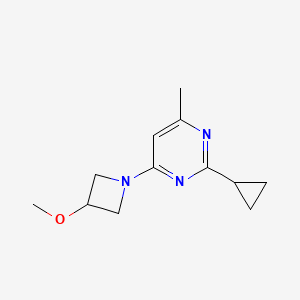
N-Isopropyloxetan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyloxetan-3-amine hydrochloride, also known as ISOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a small molecule that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
Antimicrobial Properties
- Bacterial DNA Damage: N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, a related compound, was studied for its effects on Bacillus subtilis. It caused irreversible damage to bacterial DNA, suggesting potential antimicrobial applications (Shimi & Shoukry, 1975).
Microgel Synthesis and Characterization
- Development of Microgels: The synthesis of cationic N-isopropylmethacrylamide-based microgels was explored for bioconjugation reactions. This research highlighted the potential of such microgels in bioimaging applications due to their low cellular toxicity and ability to conjugate with dyes (Kodlekere, Cartelle, & Lyon, 2016).
Polymer Synthesis
- Polyester Synthesis Involving Amino Acid Moieties: Research on the synthesis of polyesters with amino acid moieties in the main chain incorporated N,N-di(2-hydroxyethyl)-3-aminopropionic acid, related to N-Isopropyloxetan-3-amine hydrochloride, showing its relevance in polymer chemistry (Wang & Nakamura, 1994).
Nanoparticle Research
- Nanoparticle-Embedded Micelles: A study on gold nanoparticle-incorporated micelles using a primary amine-containing monomer closely related to this compound showcased its potential in creating complex nanostructures (Zhou, Jiang, Chen, & Liu, 2008).
Surface Functionalization
- Functionalization of Silica Surfaces: Research on the functionalization of silica surfaces using aminosilanes, which are structurally similar to this compound, revealed insights into creating hydrolytically stable amine-functionalized surfaces (Smith & Chen, 2008).
Propriétés
IUPAC Name |
N-propan-2-yloxetan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-6-3-8-4-6;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKFFHJXFXZSLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)
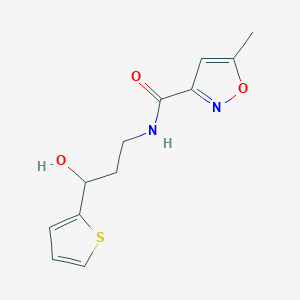
![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)
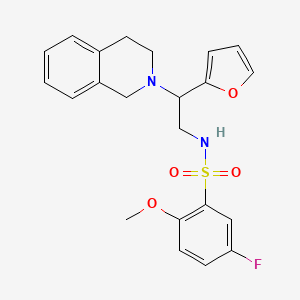

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)
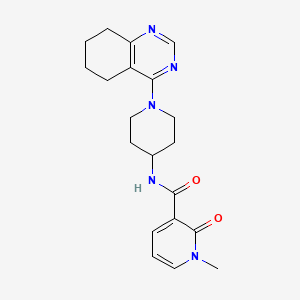
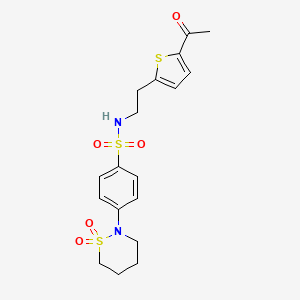

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

